Cas no 1710344-40-3 (4-[3-(3,5-Dichloro-phenyl)-[1,2,4]oxadiazol-5-yl]-phenylamine)
![4-[3-(3,5-Dichloro-phenyl)-[1,2,4]oxadiazol-5-yl]-phenylamine structure](https://ja.kuujia.com/scimg/cas/1710344-40-3x500.png)
4-[3-(3,5-Dichloro-phenyl)-[1,2,4]oxadiazol-5-yl]-phenylamine 化学的及び物理的性質
名前と識別子
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- 4-[3-(3,5-Dichloro-phenyl)-[1,2,4]oxadiazol-5-yl]-phenylamine
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- インチ: 1S/C14H9Cl2N3O/c15-10-5-9(6-11(16)7-10)13-18-14(20-19-13)8-1-3-12(17)4-2-8/h1-7H,17H2
- InChIKey: LNYUIJZGOMYZIS-UHFFFAOYSA-N
- ほほえんだ: C1(N)=CC=C(C2ON=C(C3=CC(Cl)=CC(Cl)=C3)N=2)C=C1
4-[3-(3,5-Dichloro-phenyl)-[1,2,4]oxadiazol-5-yl]-phenylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM510259-1g |
4-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)aniline |
1710344-40-3 | 97% | 1g |
$505 | 2023-02-17 |
4-[3-(3,5-Dichloro-phenyl)-[1,2,4]oxadiazol-5-yl]-phenylamine 関連文献
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
4-[3-(3,5-Dichloro-phenyl)-[1,2,4]oxadiazol-5-yl]-phenylamineに関する追加情報
Introduction to 4-[3-(3,5-Dichloro-phenyl)-[1,2,4]oxadiazol-5-yl]-phenylamine (CAS No. 1710344-40-3)
The compound 4-[3-(3,5-Dichloro-phenyl)-[1,2,4]oxadiazol-5-yl]-phenylamine (CAS No. 1710344-40-3) is a highly specialized organic compound with a complex structure that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique combination of functional groups, including a phenylamine moiety and a [1,2,4]oxadiazole ring system substituted with a 3,5-dichlorophenyl group. The [1,2,4]oxadiazole ring is a heterocyclic structure known for its stability and reactivity in various chemical reactions. The presence of the dichlorophenyl group introduces additional electronic effects and potential applications in drug design.
Recent studies have highlighted the potential of this compound as a building block for the development of novel pharmaceutical agents. Its structure allows for versatile functionalization, enabling the creation of derivatives with enhanced bioactivity. For instance, researchers have explored its role in the synthesis of antimicrobial agents and anticancer drugs, where the oxadiazole ring plays a critical role in modulating biological activity. The dichlorophenyl substituent further enhances the compound's ability to interact with biological targets, making it a promising candidate for drug discovery.
In addition to its pharmacological applications, 4-[3-(3,5-Dichloro-phenyl)-[1,2,4]oxadiazol-5-yl]-phenylamine has also been investigated for its electronic properties. The compound's structure makes it suitable for use in organic electronics and optoelectronic devices. Its ability to form stable charge transfer complexes has been leveraged in the development of organic light-emitting diodes (OLEDs) and photovoltaic materials. Recent advancements in this area have demonstrated improved device performance when this compound is incorporated into conjugated systems.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the oxadiazole ring through cyclization reactions and subsequent substitution reactions to introduce the dichlorophenyl group. Researchers have optimized these steps to achieve high yields and purity levels, ensuring the compound's suitability for both academic research and industrial applications.
From an environmental perspective, understanding the degradation pathways and toxicity profile of 4-[3-(3,5-Dichloro-phenyl)-[1,2,4]oxadiazol-5-yl]-phenylamine is crucial for its safe handling and disposal. Studies have shown that the compound undergoes biodegradation under specific conditions, but further research is needed to assess its long-term impact on ecosystems. Regulatory agencies have emphasized the importance of conducting comprehensive environmental assessments before widespread use of this compound in commercial products.
In conclusion, 4-[3-(3,5-Dichloro-phenyl)-[1,2,4]oxadiazol-5-yl]-phenylamine (CAS No. 1710344-40-3) is a versatile compound with diverse applications across multiple disciplines. Its unique structure provides a foundation for innovative research in drug development and materials science. As ongoing studies continue to uncover new properties and applications, this compound is poised to play an increasingly important role in advancing modern chemistry.
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